![molecular formula C14H20N2O B253259 1-(4-Ethylpiperazin-1-yl)-2-phenylethanone](/img/structure/B253259.png)
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone, also known as N-ethyl-4-piperidone (NEP), is a chemical compound that has gained significant attention in the field of scientific research. NEP is a ketone derivative that is commonly used as a precursor in the synthesis of various pharmaceuticals and other organic compounds.
Wirkmechanismus
NEP acts as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The mechanism of action of NEP involves the reaction between NEP and other organic compounds to form the desired product. NEP is commonly used as a precursor in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants.
Biochemical and Physiological Effects:
NEP does not have any known biochemical or physiological effects on its own. However, NEP is commonly used as a precursor in the synthesis of various pharmaceuticals and other organic compounds, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NEP in lab experiments include its high yield and its ability to act as a precursor in the synthesis of various pharmaceuticals and other organic compounds. However, the limitations of using NEP in lab experiments include its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Zukünftige Richtungen
There are several future directions for the research and development of NEP. One potential direction is the synthesis of new pharmaceuticals and other organic compounds using NEP as a precursor. Another potential direction is the development of new methods for the synthesis of NEP with higher yield and purity. Additionally, there is potential for the development of new applications for NEP in fields such as fragrance and flavor production.
Synthesemethoden
NEP can be synthesized through a variety of methods, including the reaction between 4-ethylpiperazine and ethyl chloroacetate, followed by hydrolysis and decarboxylation. Another common method involves the reaction between 4-ethylpiperazine and ethyl acetoacetate, followed by acid-catalyzed hydrolysis and decarboxylation. The yield of NEP synthesis can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
NEP has gained significant attention in the field of scientific research due to its potential applications in the synthesis of pharmaceuticals and other organic compounds. NEP is commonly used as a precursor in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. NEP is also used in the synthesis of other organic compounds, such as fragrances and flavors.
Eigenschaften
Produktname |
1-(4-Ethylpiperazin-1-yl)-2-phenylethanone |
---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-(4-ethylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O/c1-2-15-8-10-16(11-9-15)14(17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI-Schlüssel |
ZKLSFAKJJJDQSA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.